molecular formula C7H5Cl3N2O B2510309 2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide CAS No. 735319-17-2

2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide

Cat. No.: B2510309
CAS No.: 735319-17-2
M. Wt: 239.48
InChI Key: JQPNCQBCKZOOSF-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,5-dichloropyridin-2-yl)acetamide is a chloroacetamide derivative featuring a pyridine ring substituted with chlorine atoms at the 3- and 5-positions. This compound is part of a broader class of acetamides known for their structural versatility and applications in medicinal and agrochemical research. The pyridine moiety and chlorine substituents contribute to its electronic and steric properties, influencing reactivity and intermolecular interactions . While commercial availability of this compound is currently discontinued, its structural analogs remain pivotal in studying structure-activity relationships .

Properties

IUPAC Name

2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3N2O/c8-2-6(13)12-7-5(10)1-4(9)3-11-7/h1,3H,2H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPNCQBCKZOOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide typically involves the reaction of 3,5-dichloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a versatile scaffold for synthesizing more complex organic molecules. It can be utilized in various synthetic pathways due to its reactive chloro group, which allows for nucleophilic substitution reactions.

Biology

  • Antimicrobial Properties: Studies have indicated that 2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide exhibits potential antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
  • Anticancer Activity: Research is ongoing to evaluate its anticancer properties. Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific cellular pathways.

Medicine

  • Therapeutic Agent Development: The compound is under investigation for its potential use as a therapeutic agent in treating various diseases, including cancer and infections. Its ability to inhibit certain enzymes makes it a candidate for drug development aimed at specific molecular targets.

Industry

  • Material Development: In industrial applications, this compound is utilized in the production of agrochemicals and other chemical processes. Its unique chemical properties allow for the development of new materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be comparable to that of standard antibiotics like ampicillin.

Bacterial StrainMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus3232
Escherichia coli1616

Case Study 2: Anticancer Properties

In a preliminary study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis at concentrations above 10 µM.

Concentration (µM)Apoptosis Rate (%)
05
1020
2045

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Pyridine vs. Phenyl Backbones

  • For example, 2-chloro-N-(3,5-dimethylphenyl)acetamide (a phenyl analog) exhibits antiparallel alignment of the C=O and N–H bonds in its crystal structure, driven by steric and electronic effects of methyl substituents . In contrast, the electron-withdrawing chlorine atoms on the pyridine ring in the target compound likely increase acidity of the N–H group, favoring stronger hydrogen-bonding networks.
  • Chlorinated Phenyl Analogs : 2-Chloro-N-(4-chlorophenyl)acetamide () and 2-chloro-N-(3,5-dichlorophenyl)acetamide () lack the pyridine nitrogen but share chlorine substituents. These compounds exhibit reduced solubility in polar solvents compared to pyridine derivatives due to decreased hydrogen-bonding capacity .

Positional Isomerism

  • This contrasts with asymmetric analogs like 2-chloro-N-(3-methylphenyl)acetamide, where steric hindrance from a single methyl group disrupts packing efficiency .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
2-Chloro-N-(3,5-dichloropyridin-2-yl)acetamide Not reported ~3.5* 1 3 (pyridine N included) 2
2-Chloro-N-(3,5-di-tert-butylphenyl)acetamide 281.82 5.1 1 1 4
2-Chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide 201.66 Not reported 1 3 2

*Estimated based on chlorine and pyridine contributions.

  • Lipophilicity : The higher XLogP3 of 2-chloro-N-(3,5-di-tert-butylphenyl)acetamide (5.1) reflects the hydrophobic tert-butyl groups, whereas the pyridine derivative’s lower XLogP3 (~3.5) suggests improved aqueous solubility .
  • Rotational Flexibility : Compounds with bulkier substituents (e.g., tert-butyl) exhibit reduced conformational flexibility, impacting binding to biological targets .

Biological Activity

2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₆Cl₃N₃O. The compound features a chloroacetamide moiety attached to a dichloropyridine ring, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival. The exact molecular targets are still under investigation, but preliminary studies suggest interactions with proteins involved in cancer cell signaling and microbial resistance mechanisms.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of this compound:

  • Bacterial Inhibition : The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 16 to 32 µg/mL .
  • Fungal Activity : In addition to its antibacterial effects, the compound also demonstrates antifungal properties. It has been tested against common fungal pathogens, yielding promising results that suggest potential therapeutic applications in treating fungal infections .

Anticancer Properties

Research into the anticancer potential of this compound has revealed its ability to inhibit cancer cell growth:

  • Cell Line Studies : In vitro studies using various cancer cell lines have indicated that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, studies have shown that it significantly reduces viability in breast and lung cancer cell lines at concentrations as low as 10 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity
Chlorine at positions 3 and 5 on the pyridine ringEnhances antimicrobial potency
Acetamide groupEssential for maintaining biological activity
Variation in alkyl groups on nitrogenAlters potency and selectivity against different pathogens

Studies suggest that modifications to the chlorine substituents or the acetamide group can significantly impact the compound's efficacy and selectivity against various biological targets .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers found that derivatives of this compound exhibited enhanced antibacterial activity compared to the parent compound. This study emphasized the importance of structural modifications in developing more potent antimicrobial agents .
  • Cancer Cell Line Analysis : Another research effort focused on evaluating the anticancer effects of this compound across multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as a lead compound for further development in cancer therapeutics .

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